molecular formula C12H7Cl2N B13749735 Dichloro-9H-carbazole CAS No. 28804-85-5

Dichloro-9H-carbazole

Katalognummer: B13749735
CAS-Nummer: 28804-85-5
Molekulargewicht: 236.09 g/mol
InChI-Schlüssel: ZGDRLAHGFSGLRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dichloro-9H-carbazole is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. This compound, specifically, has two chlorine atoms attached to the carbazole structure, which can significantly alter its chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dichloro-9H-carbazole can be synthesized through various methods. One common approach involves the chlorination of 9H-carbazole. This process typically uses chlorine gas or other chlorinating agents under controlled conditions to introduce chlorine atoms into the carbazole structure. The reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve the desired product with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The choice of chlorinating agents and reaction conditions can vary depending on the specific requirements of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Dichloro-9H-carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbazole-quinones, while reduction can produce various hydrogenated carbazole derivatives. Substitution reactions can yield a wide range of functionalized carbazole compounds .

Wissenschaftliche Forschungsanwendungen

Dichloro-9H-carbazole has a wide range of applications in scientific research, including:

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Dichloro-9H-carbazole can be compared with other halogenated carbazole derivatives, such as:

This compound is unique due to its specific substitution pattern, which can influence its reactivity, stability, and suitability for various applications.

Eigenschaften

CAS-Nummer

28804-85-5

Molekularformel

C12H7Cl2N

Molekulargewicht

236.09 g/mol

IUPAC-Name

1,2-dichloro-9H-carbazole

InChI

InChI=1S/C12H7Cl2N/c13-9-6-5-8-7-3-1-2-4-10(7)15-12(8)11(9)14/h1-6,15H

InChI-Schlüssel

ZGDRLAHGFSGLRI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.